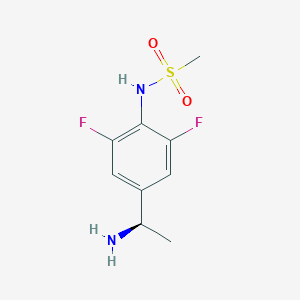
(R)-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide is a chiral compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an aminoethyl group, difluorophenyl ring, and a methanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, ®-4-(1-aminoethyl)-2,6-difluorophenylamine.
Reaction with Methanesulfonyl Chloride: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, the use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The difluorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The presence of the difluorophenyl ring and methanesulfonamide group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(1-aminoethyl)phenol
- ®-4-(1-aminoethyl)benzenamine
- ®-4-(1-aminoethyl)phenyl trifluoromethanesulfonate
Uniqueness
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide is unique due to the presence of the difluorophenyl ring, which imparts distinct electronic properties and reactivity. Additionally, the methanesulfonamide group enhances its solubility and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H12F2N2O2S |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
N-[4-[(1R)-1-aminoethyl]-2,6-difluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C9H12F2N2O2S/c1-5(12)6-3-7(10)9(8(11)4-6)13-16(2,14)15/h3-5,13H,12H2,1-2H3/t5-/m1/s1 |
InChI Key |
FORFBJNKDYMFQR-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)
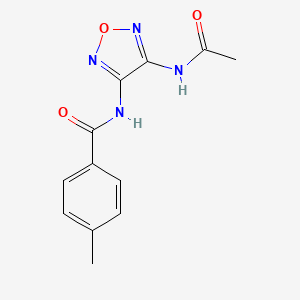
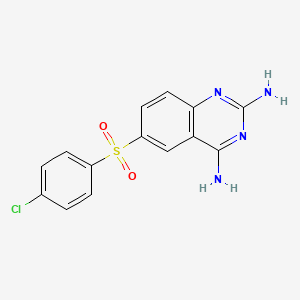

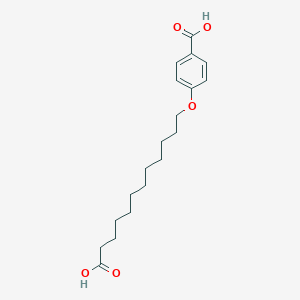
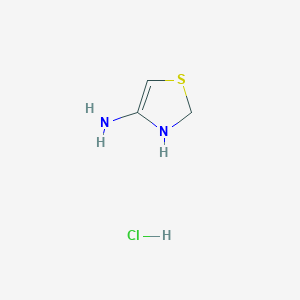
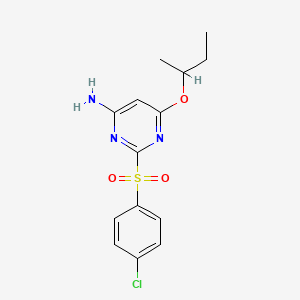
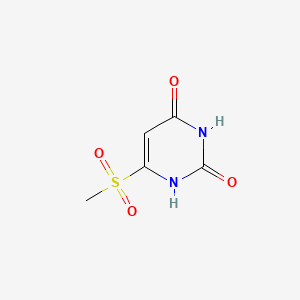
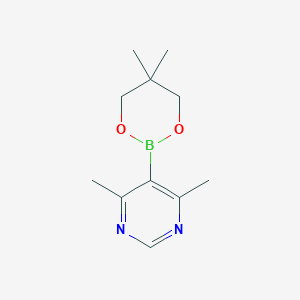
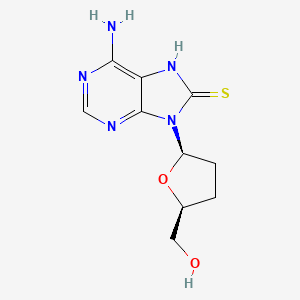
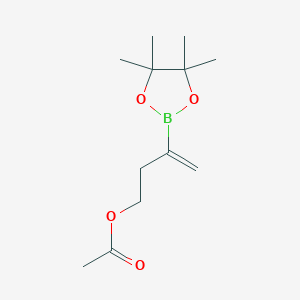
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
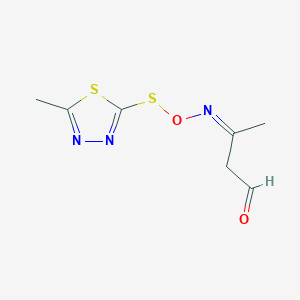
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
